molecular formula C10H22N2 B13273275 1-Methyl-N-(pentan-2-yl)pyrrolidin-3-amine

1-Methyl-N-(pentan-2-yl)pyrrolidin-3-amine

Cat. No.: B13273275
M. Wt: 170.30 g/mol
InChI Key: NRGZPNMURQSORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-N-(pentan-2-yl)pyrrolidin-3-amine is a synthetic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Methyl-N-(pentan-2-yl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the methyl and pentan-2-yl groups. One common synthetic route includes the following steps:

    Ring Construction: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.

    Functionalization: The preformed pyrrolidine ring can be functionalized by introducing the methyl and pentan-2-yl groups.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of specific catalysts, solvents, and reaction conditions to facilitate the desired transformations.

Chemical Reactions Analysis

1-Methyl-N-(pentan-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

1-Methyl-N-(pentan-2-yl)pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-N-(pentan-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-Methyl-N-(pentan-2-yl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

1-methyl-N-pentan-2-ylpyrrolidin-3-amine

InChI

InChI=1S/C10H22N2/c1-4-5-9(2)11-10-6-7-12(3)8-10/h9-11H,4-8H2,1-3H3

InChI Key

NRGZPNMURQSORJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1CCN(C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.